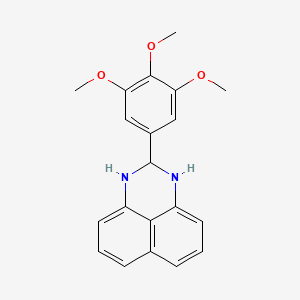
2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,5-トリメトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンは、トリメトキシフェニル基がジヒドロペリミジンコアに結合した化学化合物です。 トリメトキシフェニル基は、さまざまな生物活性分子に存在することで知られており、その薬理作用に貢献しています .
準備方法
2-(3,4,5-トリメトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンの合成は、通常、3,4,5-トリメトキシベンズアルデヒドと適切なアミンを特定の条件下で反応させることから始まります。 一般的な方法の1つは、アルデヒドが触媒の存在下でアミンと反応して目的の生成物を生成する縮合反応を使用する方法です . 工業的な製造方法では、収率と純度を最大限に高めるために、温度、圧力、溶媒の使用などの反応条件を最適化する必要がある場合があります .
化学反応の分析
2-(3,4,5-トリメトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができ、還元された誘導体を生成します。
科学的研究の応用
2-(3,4,5-トリメトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、特に酵素阻害や受容体結合の研究において、生物学的アッセイで可能性を示しています。
医学: 研究によると、癌細胞の増殖に関与する特定のタンパク質を阻害する能力があるため、抗癌剤としての可能性が示されています.
作用機序
2-(3,4,5-トリメトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンの作用機序は、酵素や受容体などの分子標的との相互作用に関与しています。トリメトキシフェニル基は、これらの標的に結合する上で重要な役割を果たし、その活性を阻害します。 この阻害は、腫瘍の成長に不可欠な細胞プロセスを阻害することによる抗癌活性など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物との比較
2-(3,4,5-トリメトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンは、コリチンなどのトリメトキシフェニル基を含む他の化合物と比較することができます。
コリチン: チューブリンの重合を阻害する抗痛風剤。
ポドフィロトキシン: 外陰部疣贅の治療に使用されます。
トリメトレキセートとトリメトプリム: どちらもジヒドロ葉酸レダクターゼ阻害剤です.
2-(3,4,5-トリメトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンの独自性は、その特定の構造構成にあります。これは、独自の生物活性と潜在的な治療用途を与えます .
生物活性
2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer properties and other pharmacological activities.
- Chemical Formula : C20H20N2O3
- CAS Number : 6723-15-5
- Molecular Structure : The compound features a perimidine core substituted with a 3,4,5-trimethoxyphenyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 3a | SGC-7901 | 1.07 ± 0.22 | |
| 3b | A549 | 0.61 ± 0.19 | |
| 3d | HepG2 | 0.51 ± 0.13 |
These compounds exhibited inhibition rates significantly better than traditional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a promising avenue for further research.
The mechanism by which these compounds exert their anticancer effects involves the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival.
- Kinase Inhibition : Compounds have shown inhibitory effects on various tyrosine kinases, including CDK1 and FGFR1, indicating a multifaceted approach to cancer treatment.
Additional Biological Activities
Beyond anticancer effects, related compounds have demonstrated various pharmacological activities:
- Anti-inflammatory Effects : The presence of methoxy groups has been associated with increased antioxidant activity and potential anti-inflammatory properties .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have reported on the synthesis and evaluation of related compounds:
- Synthesis of Pyrazine Hybrids : Research showed that pyrazine-modified derivatives exhibited strong inhibition against cancer cell lines and highlighted structure-activity relationships that could be beneficial for developing new therapeutics .
- Evaluation in CLL Cell Lines : A study focused on the antiproliferative effects of ethanoanthracene derivatives in chronic lymphocytic leukemia (CLL) cells found significant activity correlating with structural modifications .
特性
CAS番号 |
6723-15-5 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H20N2O3/c1-23-16-10-13(11-17(24-2)19(16)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3 |
InChIキー |
PPQSKZVLJQHWIG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















